4-(iodomethylsulfonyl)aniline
Description
4-(Iodomethylsulfonyl)aniline is a sulfonamide-substituted aniline derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 273.11 g/mol. The compound features an iodomethylsulfonyl group (-CH₂SO₂I) at the para position of the aniline ring. The iodine atom introduces significant steric bulk and polarizability, while the sulfonyl group contributes strong electron-withdrawing effects, modulating the electronic properties of the aromatic ring. This structural motif enhances reactivity in nucleophilic substitutions and cross-coupling reactions, making the compound valuable in pharmaceutical synthesis and materials science .
Properties
CAS No. |
78021-44-0 |
|---|---|
Molecular Formula |
C7H8INO2S |
Molecular Weight |
297.12 g/mol |
IUPAC Name |
4-(iodomethylsulfonyl)aniline |
InChI |
InChI=1S/C7H8INO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 |
InChI Key |
RFWMOBHTNFVEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(iodomethylsulfonyl)aniline typically involves the iodination of a precursor compound. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(iodomethylsulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodomethyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling with a boronic acid can produce a biaryl compound .
Scientific Research Applications
4-(iodomethylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(iodomethylsulfonyl)aniline involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 4-(iodomethylsulfonyl)aniline with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₈INO₂S | 273.11 | -CH₂SO₂I | Iodine enhances leaving-group ability; polarizable |
| 4-(Methanesulfonylmethyl)aniline | C₈H₁₁NO₂S | 199.26 | -CH₂SO₂CH₃ | Methyl group reduces steric hindrance |
| 4-((4-Chlorophenyl)sulfonyl)aniline | C₁₂H₁₀ClNO₂S | 267.73 | -SO₂C₆H₄Cl | Chlorophenyl group increases lipophilicity |
| 4-(2-Chloroethylsulfonyl)aniline | C₈H₁₀ClNO₂S | 219.69 | -SO₂CH₂CH₂Cl | Chloroethyl chain offers flexibility |
| 4-(Piperidin-1-ylsulfonyl)aniline | C₁₁H₁₆N₂O₂S | 264.33 | -SO₂C₅H₁₀N | Piperidine moiety enhances basicity |
| 4-(Methylsulfonamido)aniline | C₇H₁₀N₂O₂S | 186.23 | -NHSO₂CH₃ | Sulfonamide group enables hydrogen bonding |
Physical Properties and Crystallography
- Crystal Packing: Sulfonyl groups promote hydrogen bonding, as seen in 4-(Piperidin-1-ylsulfonyl)aniline, which forms N–H⋯O bonds in its crystal lattice .
- Solubility : Lipophilic substituents (e.g., chlorophenyl) decrease aqueous solubility, while polar groups (e.g., piperidine) enhance it. This compound exhibits moderate solubility in organic solvents like DMSO .
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